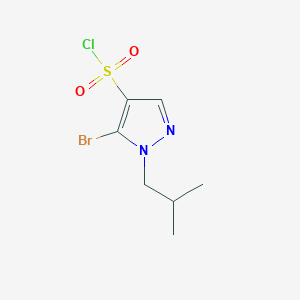![molecular formula C17H16N4O2S B2487086 N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide CAS No. 899988-97-7](/img/structure/B2487086.png)
N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide is a compound that incorporates several functional groups and rings, such as pyridinyl, oxadiazole, and acetamide groups. These functionalities suggest potential biological activity, making the compound of interest in medicinal chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of related compounds involves linear or multistep synthetic routes, starting from simple precursors to achieve the desired complex structures. For example, Vinayak et al. (2014) outlined the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole, demonstrating the use of LCMS, IR, 1H, and 13C spectroscopies for characterization (Vinayak et al., 2014).
Molecular Structure Analysis
Structural analysis of compounds involving 1,3,4-oxadiazole and pyridinyl groups typically includes NMR, IR spectroscopy, and sometimes X-ray crystallography to confirm the molecular structure. Karpina et al. (2019) provide an example of how a series of acetamides were synthesized and their structures confirmed via 1H NMR spectroscopy (Karpina et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide have been synthesized to study their chemical properties and potential as kinase inhibitors. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to investigate their Src kinase inhibitory activities and anticancer potentials. The synthesis aimed at understanding the role of the pyridine ring and N-benzyl substitution, leading to the discovery of compounds with significant inhibitory effects on cell proliferation in various cancer cell lines, including human colon carcinoma and leukemia cells (Asal Fallah-Tafti et al., 2011).
Biological Activity and Potential Therapeutic Applications
Several studies have focused on the biological activity of compounds with similar structures, exploring their potential therapeutic applications. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized for their antioxidant activity. The study revealed significant antioxidant activity, suggesting potential therapeutic applications in managing oxidative stress-related diseases (K. Chkirate et al., 2019).
Antimicrobial and Anticancer Activities
Compounds related to N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide have been evaluated for their antimicrobial and anticancer activities. New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for anti-Salmonella typhi activity, showing significant activity and highlighting the potential of these compounds in developing new antimicrobial agents (Eid E. Salama, 2020).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-2-4-13(5-3-12)10-19-15(22)11-24-17-21-20-16(23-17)14-6-8-18-9-7-14/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWMKHVBVKCTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)


![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)
![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)


![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)